molecular formula C9H15NO B097436 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- CAS No. 17356-28-4

2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

Cat. No. B097436
CAS RN: 17356-28-4
M. Wt: 153.22 g/mol
InChI Key: SDPNMKBPWRAPHY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2H-Azepin-2-one, hexahydro-1-(2-propenyl)-” are not well-documented. The reactions of similar compounds can involve various mechanisms, depending on the conditions and the reactants involved .

Scientific Research Applications

1. Inhibitors of Blood Platelet Aggregation

Compounds including N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride and others were found to inhibit in vitro aggregation of human blood platelets induced by ADP. These compounds, selected from a series of lactamimides, showed potential in in vivo activity as well, particularly in guinea pigs (Grisar, Claxton, & Mackenzie, 1976).

2. Improved Preparation for Pharmaceutical Applications

The compound was involved in the preparation of Meptazinol, an opioid analgesic, through an improved process offering advantages like high yields, shorter reaction time, and less power consumption, making it suitable for large-scale preparation (Lan-xiang, 2009).

3. Development of Asymmetric Polymers

Optically active hexahydro-2H-azepin-2-ones were synthesized for potential use in forming polymers of the nylon 6 type. The ability to use optically pure monomers in these polymers could influence their conformational properties, offering new avenues in materials science (Overberger, Kozlowski, & Radlmann, 1972).

4. Synthesis of Heterocyclic Rings

A method was developed for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings using tertiary enamides. This process holds significance in organic chemistry, particularly in the synthesis of complex molecular structures (Zhu, Zhao, & Wang, 2015).

5. Antimicrobial Activity

Novel derivatives displayed in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. This application highlights its potential in the development of new antimicrobial agents (Demchenko et al., 2020).

6. Anticonvulsant Activities

Some derivatives of hexahydro-2H-azepin-2-one were evaluated as anticonvulsants. The study showed that while some compounds had significant effects against seizures, the e-caprolactam derivatives did not show anticonvulsant effects below toxic doses (Reddy et al., 1997).

7. Lipoxygenase Inhibitors

Tetrahydro-2H-benz[b]azepin-2-ones were synthesized and tested as inhibitors of soybean lipoxygenase. This enzyme is involved in the metabolism of fatty acids, making these compounds relevant in biochemical research (Büge, Locke, Köhler, & Nuhn, 1994).

8. Spectroscopy Studies and Reaction Analysis

The compound was used in studies analyzing the [1,5] migration reaction, highlighting its importance in understanding organic reaction mechanisms and spectroscopy (Yue-xian, 2009).

properties

IUPAC Name

1-prop-2-enylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPNMKBPWRAPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

CAS RN

17356-28-4
Record name N-Allylcaprolactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QM Liu, WX Peng - Key Engineering Materials, 2011 - Trans Tech Publ
450C-based pyrolysis- GC/MS technology was used to analyze the bioactive components of ethanol extractives of oil-tea cake. The analytical result showed that 38 peaks were …
Number of citations: 3 www.scientific.net
P Saini, C Gupta, R Shankar - Energy Sources, Part A: Recovery …, 2023 - Taylor & Francis
Present paper deals with preparation, characterization, and application of biodiesel (BD) prepared from corn oil by using transesterification process. As prepared corn BD is …
Number of citations: 12 www.tandfonline.com

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